2-[(4-Fluorophenoxy)methyl]piperidine
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Overview
Description
2-[(4-Fluorophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H16FNO It is a piperidine derivative where a fluorophenoxy group is attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenoxy)methyl]piperidine typically involves the reaction of 4-fluorophenol with piperidine in the presence of a suitable base and solvent. One common method involves the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenoxy)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-Fluorophenoxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, while in industrial applications, it may serve as a catalyst or intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorophenoxy)methyl]piperidine
- 2-[(4-Chlorophenoxy)methyl]piperidine
- 2-[(4-Bromophenoxy)methyl]piperidine
Uniqueness
2-[(4-Fluorophenoxy)methyl]piperidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(4-fluorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2 |
InChI Key |
HFUVMKWNXZYIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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